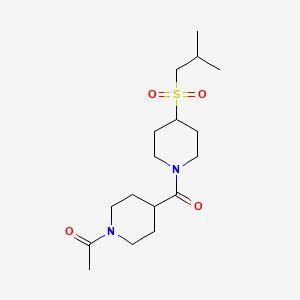

1-(4-(4-(Isobutylsulfonyl)piperidine-1-carbonyl)piperidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(4-(Isobutylsulfonyl)piperidine-1-carbonyl)piperidin-1-yl)ethanone is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a piperidine moiety, which is a common structural motif in many pharmacologically active compounds .

Métodos De Preparación

The synthesis of 1-(4-(4-(Isobutylsulfonyl)piperidine-1-carbonyl)piperidin-1-yl)ethanone typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of amino alcohols.

Introduction of the Isobutylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using isobutylsulfonyl chloride in the presence of a base such as triethylamine.

Coupling with Ethanone: The final step involves the coupling of the sulfonylated piperidine with ethanone using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

1-(4-(4-(Isobutylsulfonyl)piperidine-1-carbonyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of secondary amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include sulfoxides, sulfones, and secondary amines.

Aplicaciones Científicas De Investigación

Therapeutic Potential

The compound has been investigated for its potential in treating various medical conditions, particularly those related to metabolic syndromes and central nervous system disorders:

- Metabolic Disorders : Research indicates that compounds similar to this one can inhibit enzymes like 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome, obesity, and type 2 diabetes . Such inhibition can lead to improved insulin sensitivity and reduced blood pressure.

- Neuropharmacology : The piperidine structure suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease by modulating neurotransmitter systems .

Cancer Research

Studies have shown that derivatives of this compound may exhibit anti-cancer properties. For example, compounds incorporating similar sulfonamide structures have been evaluated for their ability to inhibit human liver cancer cell lines . The mechanism often involves the disruption of cellular pathways critical for cancer cell survival.

Ion Channel Modulation

Research indicates that compounds with similar structural motifs can act as inhibitors of ion channels, which are vital in pain signaling and neuronal excitability . This opens avenues for developing analgesics that target chronic pain conditions.

Case Study 1: Inhibition of Metabolic Enzymes

A study focused on the synthesis of related sulfonamide compounds demonstrated their efficacy in inhibiting 11β-hydroxysteroid dehydrogenase type 1. The findings suggested that these inhibitors could be beneficial for patients suffering from metabolic syndrome due to their role in regulating cortisol levels .

Case Study 2: Anti-Cancer Activity

Another investigation evaluated the anti-cancer properties of sulfonamide derivatives, including those structurally related to the target compound. These studies highlighted significant cytotoxic effects on liver cancer cells, indicating potential therapeutic applications in oncology .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)ethanone | Structure | Anti-cancer activity |

| (4-Methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone | Structure | Ion channel modulation |

| (4-(Isobutylsulfonyl)piperidin-1-yl)(4-methylthiazol) | Structure | Metabolic enzyme inhibition |

Mecanismo De Acción

The mechanism of action of 1-(4-(4-(Isobutylsulfonyl)piperidine-1-carbonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes in the body, modulating their activity. This compound may inhibit or activate these targets, leading to its observed biological effects .

Comparación Con Compuestos Similares

1-(4-(4-(Isobutylsulfonyl)piperidine-1-carbonyl)piperidin-1-yl)ethanone can be compared with other piperidine derivatives, such as:

Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

Evodiamine: Exhibits antiproliferative effects on cancer cells.

Matrine: Known for its antiviral and anticancer activities.

Berberine: Used for its antimicrobial and antidiabetic properties.

Tetrandine: Exhibits anti-inflammatory and anticancer effects.

The uniqueness of this compound lies in its specific structural features and the presence of the isobutylsulfonyl group, which may confer distinct biological activities compared to other piperidine derivatives.

Actividad Biológica

1-(4-(4-(Isobutylsulfonyl)piperidine-1-carbonyl)piperidin-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the context of inflammatory responses and metabolic disorders. This article reviews the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a piperidine core with isobutylsulfonyl and carbonyl functional groups, which may contribute to its biological activity. The molecular formula is C19H30N2O5S, and it has a molecular weight of approximately 394.62 g/mol .

NLRP3 Inflammasome Inhibition

Recent studies have identified that compounds similar to this compound exhibit inhibitory effects on the NLRP3 inflammasome, a critical component in the inflammatory response. For instance, derivatives of piperidine-based compounds have shown significant inhibition of IL-1β release in LPS/ATP-stimulated human macrophages .

Table 1: Summary of Biological Activity Against NLRP3 Inflammasome

| Compound | Concentration (µM) | IL-1β Inhibition (%) | Pyroptosis Inhibition (%) |

|---|---|---|---|

| Compound A | 10 | 19.4 ± 0.4 | 24.9 ± 6.3 |

| Compound B | 50 | 21 | 29.1 ± 4.8 |

| Compound C | 10 | 20.3 ± 1.3 | 39.2 ± 6.6 |

This table illustrates the concentration-dependent inhibition observed in various compounds related to the target compound, suggesting that structural modifications could enhance efficacy.

Antitumor Activity

In addition to its anti-inflammatory properties, research has indicated that similar sulfonamide derivatives possess antitumor activity. A study evaluated a series of piperazine derivatives for their ability to inhibit tumor cell proliferation, demonstrating promising results against various cancer cell lines . The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity as well. Research on related piperazine compounds has shown effectiveness against bacterial and fungal strains, indicating that modifications in the piperidine structure could yield similar results for the target compound .

Pharmacological Applications

Given its biological activities, this compound may have therapeutic applications in:

- Inflammatory Diseases : Targeting conditions like rheumatoid arthritis or other inflammatory disorders through NLRP3 inhibition.

- Cancer Treatment : As an adjunct therapy in oncology due to its antitumor properties.

- Infection Control : Potential use as an antimicrobial agent against resistant strains.

Propiedades

IUPAC Name |

1-[4-[4-(2-methylpropylsulfonyl)piperidine-1-carbonyl]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O4S/c1-13(2)12-24(22,23)16-6-10-19(11-7-16)17(21)15-4-8-18(9-5-15)14(3)20/h13,15-16H,4-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNQOXXHHHICKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.